5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine
CAS No.:
Cat. No.: VC13564467
Molecular Formula: C8H6F3N3
Molecular Weight: 201.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6F3N3 |
|---|---|
| Molecular Weight | 201.15 g/mol |
| IUPAC Name | 5-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine |
| Standard InChI | InChI=1S/C8H6F3N3/c9-8(10,11)5-2-1-3-7-13-4-6(12)14(5)7/h1-4H,12H2 |
| Standard InChI Key | XPJXFAHULNPHBP-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC=C(N2C(=C1)C(F)(F)F)N |
| Canonical SMILES | C1=CC2=NC=C(N2C(=C1)C(F)(F)F)N |
Introduction
Structural and Electronic Properties
The imidazo[1,2-a]pyridine scaffold consists of a fused bicyclic system with a five-membered imidazole ring adjacent to a six-membered pyridine ring. The trifluoromethyl (-CF₃) group at position 5 introduces strong electron-withdrawing effects, which enhance metabolic stability and influence intermolecular interactions . Quantum mechanical calculations on analogous systems reveal that the -CF₃ group significantly lowers the HOMO-LUMO gap, increasing reactivity toward electrophilic substitution .
Comparative Analysis of Substituent Effects
The position of the trifluoromethyl group critically determines biological activity. For example:
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7-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-amine: Exhibits antimicrobial activity due to enhanced membrane permeability.
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5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine: Predicted to show stronger hydrogen bonding with kinase ATP-binding pockets compared to 7-substituted analogs .
Synthetic Methodologies
Retrosynthetic Strategy
A plausible route to 5-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine involves cyclization of 2-aminomethylpyridine precursors. Key steps include:
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Synthesis of 2-aminomethyl-5-(trifluoromethyl)pyridine: Achieved via nucleophilic substitution of 2,5-dichloro-3-(trifluoromethyl)pyridine with glycine methyl ester, followed by decarboxylation .
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Cyclization with Triphosgene: Treatment with triphosgene (bis(trichloromethyl)carbonate) under basic conditions forms the imidazo[1,2-a]pyridine core .
Table 1: Optimization of Cyclization Conditions
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 25 | 4 | 72 |
| THF | 25 | 6 | 58 |
| Acetone | 40 | 3 | 65 |
Key findings: Dichloromethane at room temperature maximizes yield due to improved solubility of intermediates .
Biological Activity and Mechanisms
Anticancer Activity
Structural analogs of 5-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine demonstrate:
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Oxidative Stress Induction: 80% reduction in K562 chronic myeloid leukemia cell viability via ROS-mediated senescence.
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Selectivity: 200-fold higher potency in FLT3-positive vs. FLT3-negative Ba/F3 cells .
Pharmacokinetic Considerations
The trifluoromethyl group enhances metabolic stability by resisting cytochrome P450 oxidation. Key parameters for analogs include:
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Lipophilicity (LogP): 2.1–2.5, optimized for blood-brain barrier penetration.
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Half-life (t₁/₂): 4.2 hours in murine models, suitable for daily dosing .
Comparative Analysis with Analogous Compounds
Table 2: Structural and Functional Comparisons
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